molecular formula C20H26N4O B6809910 (4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

(4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone

Cat. No.: B6809910
M. Wt: 338.4 g/mol
InChI Key: NIXCYPKGKZOIKS-UHFFFAOYSA-N
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Description

(4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a triazole moiety. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 4-cyclohexylbenzaldehyde and 3-(triazol-1-yl)piperidine. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and scalability while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems ensures consistent production and minimizes the risk of contamination or deviations from desired specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents and conditions used.

    Substitution: The aromatic ring and piperidine moiety can participate in electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring or piperidine moiety.

Scientific Research Applications

(4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme, blocking its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    (4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]amine: Similar structure but with an amine group instead of a ketone.

    (4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness

The uniqueness of (4-Cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can interact with different molecular targets and participate in a wide range of chemical reactions.

Properties

IUPAC Name

(4-cyclohexylphenyl)-[3-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-20(23-13-4-7-19(15-23)24-14-12-21-22-24)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h8-12,14,16,19H,1-7,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXCYPKGKZOIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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